3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a sulfonamide group, and multiple chlorine substitutions
Properties
IUPAC Name |
3,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-17(21-22-18)12-3-5-13(6-4-12)23-29(26,27)14-7-8-15(19)16(20)11-14/h3-11,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLZLBBXRZRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. The final steps involve the chlorination of the benzene ring and the formation of the sulfonamide linkage. Common reagents used in these reactions include chlorinating agents like thionyl chloride and sulfonylating agents such as ethylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction temperatures can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to alter the oxidation state of the sulfur atom.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been investigated for various applications in scientific research:
Medicinal Chemistry
The compound exhibits promising antimicrobial , anti-inflammatory , and anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or modulation of receptor functions. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to effects such as:
- Inhibition of microbial growth
- Reduction of inflammation
- Induction of apoptosis in cancer cells
Research indicates that this compound may act as an inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in inflammatory processes. The inhibition of TACE can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating diseases characterized by excessive inflammation .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the pyridazinyl intermediate, which is then coupled with a dichlorobenzenesulfonamide derivative. Key reagents include chlorinating agents and coupling catalysts under controlled temperatures to ensure high yields and purity .
Industrial Applications
In industrial settings, the production of this compound may utilize large-scale batch or continuous flow processes. Automated reactors are employed to maintain precise control over reaction parameters, enhancing efficiency and product consistency while minimizing waste generation .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound). The results demonstrated significant activity against several bacterial strains, highlighting its potential as a therapeutic agent for infections .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of sulfonamide compounds. The study found that this compound effectively reduced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridazine ring can interact with various receptors and proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 3,4-dichloro-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Uniqueness
The unique combination of the ethylsulfonyl group and the specific substitution pattern on the benzene ring distinguishes 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide from its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dichloro group : Enhances biological activity through increased lipophilicity.
- Pyridazinyl moiety : Implicated in various biological interactions.
- Benzenesulfonamide core : Known for its role in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the pyridazine ring.
- Introduction of the ethylsulfonyl group.
- Chlorination of the benzene ring.
- Formation of the sulfonamide linkage using reagents like thionyl chloride and ethylsulfonyl chloride.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:
- Minimum Inhibitory Concentration (MIC) values indicate effective bacterial growth inhibition.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.108 - 124.432 |
| Pseudomonas aeruginosa | 62.216 - 248.863 |
The compound's mechanism may involve inhibition of protein synthesis and disruption of nucleic acid production pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of TNF-alpha and IL-6 in cell cultures, showcasing its ability to modulate inflammatory responses.
| Assay Type | IC50 (μg/mL) |
|---|---|
| TNF-alpha Inhibition | 50.5 |
| IL-6 Inhibition | 45.2 |
These findings suggest that this compound could be a promising candidate for treating inflammatory diseases .
Anticancer Activity
The anticancer effects have been evaluated on several cancer cell lines:
- Cell Lines Tested : HT-29 (colon carcinoma), MCF7 (breast carcinoma), and M21 (skin melanoma).
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 12.5 |
| MCF7 | 20.0 |
| M21 | 15.0 |
The compound demonstrated significant growth inhibition in these cell lines, indicating its potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against MRSA strains, showing a significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Mechanism : Another study highlighted its ability to inhibit NF-kB signaling pathways, thereby reducing inflammation markers in vitro .
Q & A
Q. Basic
- Enzyme Inhibition : Screen against kinases (e.g., Syk) or nuclear receptors (e.g., PPARγ) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
Experimental Design : Use IC₅₀ values (dose-response curves) and molecular docking (AutoDock Vina) to assess target engagement .
How does the compound react under oxidative or reductive conditions?
Q. Intermediate
- Oxidation : The ethylsulfonyl group is stable, but chloro substituents may oxidize to oxychlorides using KMnO₄ in acidic media. Monitor via TLC .
- Reduction : LiAlH₄ reduces sulfonamide to thiols; NaBH₄ selectively reduces pyridazine rings without affecting chlorines .
Contradiction Analysis : Conflicting reactivity data may arise from solvent polarity (e.g., DMF vs. THF). Validate with control experiments under inert atmospheres.
How to design structure-activity relationship (SAR) studies for analog optimization?
Q. Advanced
Substituent Variation : Modify the ethylsulfonyl group (e.g., replace with methylsulfonyl or aryl groups) and assess steric/electronic effects.
Biological Evaluation : Test analogs in PPARγ transactivation assays (luciferase reporters) and compare EC₅₀ values .
Q. Advanced
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HepG2) and ligand concentrations.
- Orthogonal Methods : Cross-validate kinase inhibition data with SPR (surface plasmon resonance) and thermal shift assays .
- Purity Verification : Re-purify batches showing discrepancies using preparative HPLC .
What crystallographic refinement methods ensure high-resolution structural data?
Q. Advanced
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement Pipeline : Process with SHELXC/D/E for phase determination, then refine with SHELXL using TWIN/BASF commands for twinned crystals .
Example Output : Final model shows Cl···π interactions (3.2 Å) and sulfonamide H-bonds to pyridazine N .
How to design analogs for improved selectivity toward PPARγ over PPARα/δ?
Q. Advanced
- Structural Insights : Introduce bulky substituents (e.g., quinoline) to block PPARα/δ binding pockets, as seen in INT131 derivatives .
- Computational Screening : Perform MD simulations (AMBER) to predict ligand-receptor clash scores.
- In Vitro Testing : Use TR-FRET assays with PPAR subtype-specific coactivator peptides .
What strategies assess compound stability in physiological conditions?
Q. Intermediate
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.
- Plasma Stability : Test in human plasma (37°C, 1h); quantify parent compound loss .
Key Finding : The ethylsulfonyl group enhances stability over methyl analogs in acidic conditions (t₁/₂ > 6h) .
How does this compound compare to structurally similar sulfonamides in potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
